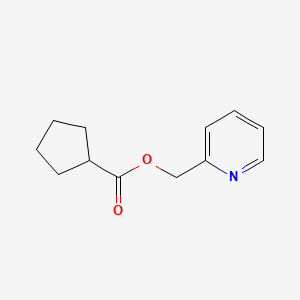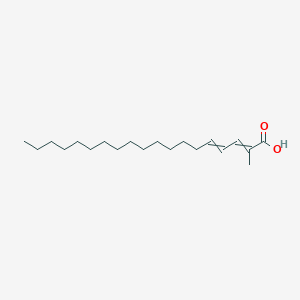![molecular formula C6H9N3O2 B12597567 1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol CAS No. 874810-50-1](/img/structure/B12597567.png)
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features both azide and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with epichlorohydrin to form 1-chloro-2-[(prop-2-yn-1-yl)oxy]propan-2-ol. This intermediate is then treated with sodium azide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides and alkynes.
Substitution Reactions: Reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Alcohols: Formed through substitution reactions of the hydroxyl group.
Aplicaciones Científicas De Investigación
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action for 1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol involves its functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The alkyne group can participate in various addition reactions, contributing to the compound’s reactivity and versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Alcohol: Shares the alkyne functional group but lacks the azide group.
1-Azido-2-[(2-ethoxyethoxy)ethane: Similar in having an azide group but differs in the rest of the molecular structure.
Uniqueness
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is unique due to the presence of both azide and alkyne functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science .
Propiedades
Número CAS |
874810-50-1 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1-azido-2-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-11-6(2,10)5-8-9-7/h1,10H,4-5H2,2H3 |
Clave InChI |
KWGORQZLMIXSHP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=[N+]=[N-])(O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)



![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

